3-Amino-3-(4-methylcyclohexyl)propanamide
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Overview
Description
3-Amino-3-(4-methylcyclohexyl)propanamide is a chemical compound with the molecular formula C₁₀H₂₀N₂O. It is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanamide group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methylcyclohexyl)propanamide typically involves the reaction of 4-methylcyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methylcyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-3-(4-methylcyclohexyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methylcyclohexyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methylcyclohexyl)propanamide
- (3S)-3-Amino-3-(4-methylcyclohexyl)propanamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methyl-substituted cyclohexyl ring and an amino group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-amino-3-(4-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13) |
InChI Key |
ZHAQMGKIRREKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)N)N |
Origin of Product |
United States |
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